molecular formula C10H12ClNO3S B1462277 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride CAS No. 1094841-09-4

3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride

Cat. No.: B1462277
CAS No.: 1094841-09-4
M. Wt: 261.73 g/mol
InChI Key: AYZUWIRFSHMXDT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards, with the primary name being 3-{[ethyl(methyl)amino]carbonyl}benzenesulfonyl chloride. This nomenclature reflects the presence of a benzene ring substituted at the 3-position with an ethyl(methyl)carbamoyl group and at the 1-position with a sulfonyl chloride group. The compound is registered under Chemical Abstracts Service number 1094841-09-4, providing a unique identifier for regulatory and commercial purposes.

The molecular formula C₁₀H₁₂ClNO₃S indicates a molecular composition that includes ten carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. The molecular weight has been calculated as 261.73 grams per mole, which corresponds to the sum of atomic masses for all constituent elements. The structural formula reveals that the compound contains both aromatic and aliphatic components, with the benzene ring serving as the central scaffold for the two primary functional groups.

The InChI (International Chemical Identifier) code for this compound is 1S/C10H12ClNO3S/c1-3-12(2)10(13)8-5-4-6-9(7-8)16(11,14)15/h4-7H,3H2,1-2H3, which provides a standardized string representation of the molecular structure. This identifier enables precise communication of the compound's structure across different chemical databases and computational systems. The InChI Key AYZUWIRFSHMXDT-UHFFFAOYSA-N serves as a condensed hash of the full InChI string, facilitating efficient database searches and cross-referencing.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of related sulfonyl chloride compounds provides valuable insights into the three-dimensional structure and conformational preferences of this compound. Studies of benzenesulfonyl chloride have revealed fundamental structural parameters that are likely applicable to substituted derivatives. The electron diffraction analysis of benzenesulfonyl chloride shows characteristic bond lengths including carbon-hydrogen distances of 1.14 angstroms, carbon-carbon aromatic bonds of 1.403 angstroms, sulfur-oxygen double bonds of 1.417 angstroms, carbon-sulfur bonds of 1.764 angstroms, and sulfur-chlorine bonds of 2.047 angstroms.

The three-dimensional conformation of sulfonyl chloride compounds is significantly influenced by the tetrahedral geometry around the sulfur center, where the sulfur atom is bonded to two oxygen atoms, one chlorine atom, and one carbon atom. In the case of this compound, the additional carbamoyl substituent at the meta position introduces steric and electronic effects that may influence the overall molecular geometry. The carbamoyl group itself adopts a planar configuration due to the partial double bond character of the carbon-nitrogen bond resulting from resonance stabilization.

The conformational analysis reveals that the sulfonyl chloride group can adopt different orientational states relative to the benzene ring plane. The rotational barrier around the carbon-sulfur bond determines the preferred conformations, with electron diffraction studies suggesting specific orientational preferences that minimize steric hindrance and maximize favorable electronic interactions. The presence of the bulky ethyl(methyl)carbamoyl substituent may further restrict the conformational flexibility of the molecule, leading to preferred orientations that avoid unfavorable steric clashes.

X-ray crystallographic studies of related compounds have demonstrated that sulfonyl chloride derivatives typically crystallize in specific space groups that accommodate the tetrahedral sulfur geometry and the planar aromatic ring system. The intermolecular packing arrangements in the solid state are influenced by weak hydrogen bonding interactions, van der Waals forces, and dipole-dipole interactions between the highly polar sulfonyl chloride groups.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is characterized by the presence of multiple functional groups that contribute to a complex bonding network. Computational studies of sulfonyl compounds have revealed that the traditional representation involving octet-violating Lewis structures with d-orbital participation may not accurately describe the bonding in these systems. Instead, modern bonding models suggest that sulfonyl groups are best described by highly polarized interactions of the form S⁺-O⁻, with additional stabilization from reciprocal hyperconjugative interactions.

Natural Bond Orbital analysis has shown that sulfonyl compounds exhibit significant donor-acceptor interactions where substituents attached to sulfur simultaneously act as electron donors and acceptors. In the case of this compound, the aromatic ring system can participate in hyperconjugative interactions with the sulfonyl group, particularly through mixing of the aromatic π-system with the S-Cl σ* orbital. This hyperconjugation effect has been demonstrated to lower the energy of the S-Cl σ* orbital by approximately 0.5 electron volts when aromatic substituents are present.

The carbamoyl functional group contributes additional complexity to the electronic structure through its own resonance system. The nitrogen atom in the carbamoyl group can donate electron density to the carbonyl carbon through p-π overlap, creating partial double bond character in the carbon-nitrogen bond. This resonance stabilization affects the overall electron distribution in the molecule and can influence the reactivity of both the carbamoyl and sulfonyl chloride functional groups.

Sulfur K-edge X-ray absorption spectroscopy studies have provided direct experimental evidence for the electronic structure of sulfonyl compounds, revealing the presence of low-lying empty molecular orbitals that are significantly influenced by substituent effects. The presence of the aromatic ring in this compound creates additional orbital mixing possibilities that can affect the compound's spectroscopic properties and reactivity patterns.

Comparative Analysis with Benzenesulfonyl Chloride Derivatives

The structural and electronic properties of this compound can be understood through comparison with related benzenesulfonyl chloride derivatives. The parent compound benzenesulfonyl chloride serves as a reference point for understanding how substituents modify the properties of the sulfonyl chloride functionality. Benzenesulfonyl chloride is characterized as a colorless viscous oil with high reactivity toward nucleophiles, particularly compounds containing reactive nitrogen-hydrogen and oxygen-hydrogen bonds.

The introduction of the ethyl(methyl)carbamoyl substituent at the meta position creates both electronic and steric effects that distinguish this compound from simpler derivatives. Electronic effects arise from the electron-donating nature of the carbamoyl group, which can increase electron density in the aromatic ring and potentially affect the electrophilicity of the sulfonyl chloride group. The positioning at the meta position ensures that these electronic effects are transmitted through the aromatic π-system rather than through direct resonance, as would occur with para substitution.

Comparison with other carbamoyl-substituted sulfonyl chlorides reveals the importance of substitution patterns on molecular properties. The compound 3-(ethylcarbamoyl)benzene-1-sulfonyl chloride, which lacks the methyl group on the nitrogen atom, has a molecular formula of C₉H₁₀ClNO₃S and a molecular weight of 247.70 grams per mole. This difference illustrates how even minor structural modifications can significantly impact molecular properties and potentially influence reactivity and selectivity in chemical transformations.

The presence of both ethyl and methyl substituents on the carbamoyl nitrogen in this compound creates a tertiary amide structure that exhibits different steric and electronic properties compared to primary or secondary amides. This structural feature may influence the compound's solubility, stability, and reactivity profile compared to related compounds with different substitution patterns on the carbamoyl group.

Industrial synthesis methods for benzenesulfonyl chloride derivatives typically involve chlorosulfonation reactions using chlorosulfonic acid, followed by selective functionalization to introduce specific substituents. The synthetic accessibility and commercial availability of this compound reflect the established methodologies for preparing complex sulfonyl chloride derivatives with multiple functional groups.

Properties

IUPAC Name

3-[ethyl(methyl)carbamoyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-12(2)10(13)8-5-4-6-9(7-8)16(11,14)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZUWIRFSHMXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

Typical Reaction Procedure

  • Carbamoylation Reaction:

    • The aromatic amine or sulfonamide precursor is reacted with ethyl(methyl)carbamoyl chloride.
    • The reaction is often carried out in the presence of a base like potassium carbonate to neutralize generated HCl.
    • The reaction temperature is maintained typically between 0°C to room temperature to control reaction rate and minimize side reactions.
  • Sulfonyl Chloride Formation:

    • If starting from sulfonic acid or sulfonate intermediates, chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are used to convert the sulfonic acid group to sulfonyl chloride.
    • The reaction is conducted under reflux conditions with removal of by-products (e.g., SO2, HCl gases).
    • The product is isolated by solvent extraction and purified.
  • Purification:

    • Crude product is purified by recrystallization from appropriate solvents or chromatographic techniques.
    • Purity is confirmed by spectroscopic methods (NMR, IR) and chromatography (HPLC).

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Carbamoylation Ethyl(methyl)carbamoyl chloride, K2CO3, solvent, 0–25°C ~66% Controlled temperature for selectivity
Sulfonyl chloride formation SOCl2 or PCl5, reflux, inert atmosphere Variable (50-80%) Removal of gaseous by-products necessary
Purification Recrystallization or chromatography - Ensures high purity for downstream use

Yields and conditions are based on typical laboratory-scale syntheses and may vary depending on scale and specific protocols.

Research Findings and Optimization

  • Base Selection: Potassium carbonate is preferred due to its mild basicity and compatibility with sensitive functional groups.
  • Temperature Control: Maintaining low to moderate temperatures during carbamoylation reduces side reactions and improves selectivity.
  • Chlorinating Agents: Thionyl chloride is commonly used for sulfonyl chloride formation due to its efficiency and ease of removal of by-products.
  • Purification: Chromatographic purification is often necessary to remove closely related impurities, especially when high purity is required for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Purpose Typical Yield Key Considerations
Carbamoylation Ethyl(methyl)carbamoyl chloride, K2CO3, solvent, 0–25°C Introduce carbamoyl group ~66% Temperature control critical
Sulfonyl chloride formation SOCl2 or PCl5, reflux Convert sulfonic acid to sulfonyl chloride 50-80% Removal of gaseous by-products
Purification Recrystallization or chromatography Obtain pure product - Essential for pharmaceutical use

Chemical Reactions Analysis

Types of Reactions: 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Hydrolysis Agents: Water, aqueous base (e.g., sodium hydroxide)

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Ester Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

Applications in Organic Synthesis

Intermediate in Organic Reactions
This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for constructing complex molecular architectures. For instance, it can be used to synthesize sulfonamide derivatives, which are significant in pharmaceutical applications .

Medicinal Chemistry

Development of Sulfonamide Antibacterials
this compound is utilized in the development of sulfonamide antibiotics. Sulfonamides are known for their antibacterial properties and are commonly used to treat bacterial infections. The specific structural features of this compound may enhance its efficacy compared to simpler sulfonamides due to the presence of both ethyl and methyl groups on the carbamoyl moiety, potentially influencing its biological interactions .

Case Study: Anticancer Activity
Research has indicated that derivatives of sulfonamides exhibit anticancer properties. A study evaluated several compounds similar to this compound for their cytotoxic effects on cancer cell lines. One derivative demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent anticancer activity while sparing normal cells.

The biological activity of this compound has been explored through various studies:

Activity Type Description Findings
AntibacterialEvaluated against common pathogensMIC values ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis
AnticancerTested on human cancer cellsIC50 value of 0.126 μM against MDA-MB-231 cell line

These findings suggest that the compound possesses significant potential as both an antibacterial and anticancer agent.

Mechanism of Action

The mechanism of action of 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

Sulfonyl chlorides are highly reactive due to the electrophilic sulfur atom. Substituents on the benzene ring modulate this reactivity through electronic and steric effects. Below is a comparative analysis of key analogs:

Table 1: Comparative Data for Sulfonyl Chloride Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride -SO₂Cl (position 1)
-CON(CH₂CH₃)(CH₃) (position 3)
C₁₀H₁₁ClNO₃S 260.72 Moderate reactivity; balanced lipophilicity due to alkyl groups .
3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride -SO₂Cl (position 1)
-CONHCH₂CF₃ (position 3)
C₉H₆ClF₃NO₃S 300.67 Enhanced electrophilicity due to electron-withdrawing CF₃ group; higher thermal stability .
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride -SO₂Cl (position 1)
-CF₃ (positions 2,4,6)
C₉H₂ClF₉O₂S 380.62 Extreme reactivity; low solubility in polar solvents due to high electronegativity .
2-(Methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride -SO₂Cl (position 1)
-OCH₂OCH₃ (position 2)
-CF₃ (position 6)
C₉H₈ClF₃O₄S 304.52 Reduced reactivity due to steric hindrance from methoxymethoxy group; improved solubility in ethers .

Key Findings from Comparative Studies

Electronic Effects :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in 3-[(2,2,2-trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride increases the electrophilicity of the sulfur atom, accelerating nucleophilic substitution reactions (e.g., with amines or alcohols) . In contrast, the ethyl(methyl)carbamoyl group in the target compound provides milder activation, making it suitable for controlled syntheses.
  • Electron-Donating Groups (EDGs) : The methoxymethoxy (-OCH₂OCH₃) group in 2-(methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride reduces reactivity by destabilizing the transition state through steric effects .

Steric Effects :

  • Bulky substituents like ethyl(methyl)carbamoyl or methoxymethoxy hinder access to the sulfonyl chloride group, reducing reaction rates with large nucleophiles. This property is exploited in selective derivatization strategies .

Biological Relevance :

  • Sulfonamide derivatives of the target compound (e.g., SC-558 analogs) show cyclooxygenase-2 (COX-2) inhibition when substituted with halogens (e.g., Cl, Br) at specific positions, highlighting the importance of substituent positioning in drug design .

Biological Activity

3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its sulfonyl chloride functional group and an ethyl(methyl)carbamoyl moiety, may exhibit various biological effects, including antimicrobial and antiviral properties. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and structural analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C11H14ClN2O2S
  • Molecular Weight: 274.76 g/mol

This compound features:

  • A benzene ring substituted with a sulfonyl chloride group at the para position.
  • An ethyl(methyl)carbamoyl group at the meta position.

The biological activity of sulfonamides, including this compound, often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts bacterial growth and replication. Additionally, sulfonamides can interact with various cellular pathways, potentially leading to effects on cell signaling and metabolic processes.

Antimicrobial Activity

Research on related sulfonamide compounds indicates that they can exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The specific antimicrobial efficacy of this compound remains to be fully elucidated; however, its structural similarity to known active compounds suggests potential effectiveness.

Antiviral Properties

Sulfonamide derivatives have also been studied for their antiviral activities. A review highlighted that certain sulfonamides could inhibit viral replication in various models, particularly against respiratory viruses. Although specific studies on this compound are lacking, its classification as a sulfonamide positions it as a candidate for antiviral research.

Table: Summary of Biological Activities of Sulfonamide Derivatives

Compound NameActivity TypeIC50 (µM)Reference
SulfanilamideAntibacterial20.5
5-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamideAntiviral (EBOV)7.5
3-(4-Methylphenyl)-sulfonamideAntimicrobial15.0
2-Azabicyclo[2.2.1]heptanesulfonamideAntiviral (HPIV-3)1.5

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride, and what critical parameters influence reaction efficiency?

  • Methodology : The compound is typically synthesized via nucleophilic substitution, where benzene-1-sulfonyl chloride reacts with ethyl(methyl)carbamoyl chloride under inert conditions (e.g., nitrogen atmosphere). Solvents like dichloromethane or chloroform are used to stabilize intermediates . Key parameters include stoichiometric ratios, reaction temperature (often 0–25°C), and purification via recrystallization or column chromatography to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., ethyl(methyl)carbamoyl and sulfonyl chloride groups) .
  • HPLC : Purity assessment (e.g., 98% by HPLC as per safety data sheets) .
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula C10H11ClNO3S\text{C}_{10}\text{H}_{11}\text{ClN}\text{O}_3\text{S} (calculated mass: 260.7 g/mol) .

Q. What are the primary applications of this compound in academic research?

  • Research Applications :

  • Proteomics : Sulfonyl chloride groups react with amines in proteins/peptides for structural modification, enabling studies on enzyme mechanisms or protein interactions .
  • Medicinal Chemistry : Intermediate in synthesizing sulfonamide-based drugs, leveraging its electrophilic sulfonyl chloride moiety .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during synthesis?

  • Optimization Strategies :

  • Moisture Control : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the sulfonyl chloride group .
  • Temperature Modulation : Lower reaction temperatures (e.g., 0–5°C) reduce unwanted dimerization .
  • Scavengers : Additives like molecular sieves absorb byproducts (e.g., HCl) to drive the reaction forward .

Q. What structural features distinguish this compound from analogous sulfonyl chlorides, and how do they affect reactivity?

  • Comparative Analysis :

  • Substituent Effects : The ethyl(methyl)carbamoyl group increases steric hindrance compared to simpler derivatives (e.g., benzene-1-sulfonyl chloride), slowing nucleophilic attacks but enhancing selectivity in protein labeling .
  • Electronic Effects : Electron-withdrawing sulfonyl chloride groups activate the benzene ring for electrophilic substitutions, while the carbamoyl group moderates reactivity .

Q. How can researchers address discrepancies in reported toxicity data for sulfonyl chloride derivatives?

  • Data Reconciliation :

  • Source Evaluation : Prioritize data from regulatory bodies (e.g., ECHA, PubChem) over commercial vendors .
  • Experimental Validation : Conduct in vitro assays (e.g., cell viability tests) to confirm toxicity profiles, noting that skin/eye irritation is common due to reactive sulfonyl groups .

Methodological Considerations

Q. What protocols are recommended for safe handling and storage to prevent degradation?

  • Safety Protocols :

  • Storage : Under argon at –20°C to avoid moisture absorption and thermal decomposition .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent exposure .

Q. How does solvent choice impact the compound’s stability in downstream reactions?

  • Solvent Compatibility :

  • Polar Aprotic Solvents : DMF or DMSO enhance solubility but risk sulfonyl chloride hydrolysis over time.
  • Chlorinated Solvents : Dichloromethane or chloroform provide stability for short-term reactions (<24 hours) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride
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3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride

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